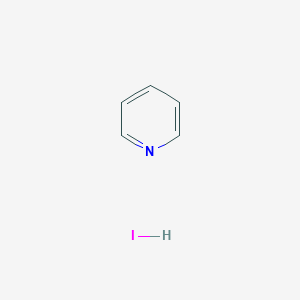

ヨウ化ピリジニウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Pyridinium iodide can be synthesized through various methods, including the quaternization of pyridine nitrogen. This process involves solution nucleophilic substitution reactions with methyl iodide and methyl triflate, yielding stable pyridinium analogs. These reactions often result in strong red shifts in the UV−vis absorption spectra, indicating enhanced π-electron delocalization along the backbone upon quaternization (Bunten & Kakkar, 1996).

Molecular Structure Analysis

The molecular structure of pyridinium iodide has been examined through various studies, revealing detailed insights into its crystalline structure. For instance, the structure and dielectric properties of bis(thiourea) pyridinium iodide have been redetermined, showing a sequence of space groups that highlight the compound's dynamic disorder and ferroelectric properties at different temperatures (Małuszyńska et al., 2008).

Chemical Reactions and Properties

Pyridinium iodide participates in various chemical reactions, displaying unique properties. For example, it reacts with cyanide in aqueous solutions, detecting CN- with high selectivity and rapid response. This detection mechanism involves the nucleophilic attack on the C=N bond, leading to significant fluorescence intensity enhancement (Li et al., 2014). Additionally, its interaction with silver oxide has been studied, showing evidence for a mechanism involving a pseudobase intermediate (Schmid & Wolkoff, 1972).

Physical Properties Analysis

The physical properties of pyridinium iodide have been characterized through various techniques, including calorimetric studies and phase transition analyses. These studies provide insights into the compound's heat capacities and the entropy changes associated with its phase transitions (Hanaya et al., 1993).

Chemical Properties Analysis

The chemical properties of pyridinium iodide, such as its reactivity and interaction with other compounds, have been explored in several studies. For instance, its efficiency as a reagent for the iodination of hydroxylated aromatic ketones and aldehydes has been demonstrated, showcasing its utility in organic synthesis (Khansole et al., 2008).

科学的研究の応用

- ヨウ化ピリジニウム結晶は、興味深い非線形光学特性を示します。 研究者は、これらの結晶の三次非線形光学感受率を研究しており、高速情報処理、光通信、光パワー制限デバイスへの応用可能性を示しています {svg_1}.

- ヨウ化ピリジニウム結晶は、フォトニックおよびオプトエレクトロニクス用途に用いることができます。 これらの結晶の発光波長は緑色領域(約 533 nm)にあり、レーザー周波数変換やその他の光ベースの技術に適しています {svg_2}.

- ヨウ化ピリジニウムを含むピリジニウム塩は、イオン液体の構成要素として機能します。 これらの材料は、電気光学、光記憶、材料改質などのさまざまな分野で応用されています {svg_3}.

- ピリジニウム系化合物は、そのカチオン性のために遺伝子導入のために研究されています。 ヨウ化ピリジニウム誘導体は、効率的な遺伝子導入ベクターの開発に役割を果たす可能性があります {svg_4}.

- シロキサン官能化ヨウ化ピリジニウム塩が合成されています。 これらの化合物は、ピリジニウム部分の間にまたは末端基としてシロキサン基を組み込んでいます {svg_5}.

- 研究者は、化学エッチング技術を使用してヨウ化ピリジニウム結晶の成長パターンを研究してきました。 結晶表面の矩形エッチパターンは、結晶構造と成長に関する洞察を提供します {svg_6}.

非線形光学材料

フォトニックおよびオプトエレクトロニクスデバイス

イオン液体と材料科学

遺伝子導入と生体医用アプリケーション

シロキサン含有電解質

結晶成長と表面エッチングの研究

要約すると、ヨウ化ピリジニウムは、非線形光学から遺伝子導入、材料科学まで、さまざまな分野で有望な物質です。その独特の特性により、継続的な研究開発の興味深い対象となっています。 🌟 {svg_7} {svg_8} {svg_9}

Safety and Hazards

将来の方向性

The future directions for research on Pyridium iodide could involve further exploration of its synthesis, characterization, and potential applications. For instance, pyridinium salts have been highlighted for their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

作用機序

- Its role is to provide symptomatic relief by alleviating pain, burning, urgency, frequency, and general discomfort associated with lower urinary tract irritations .

- It likely achieves this by inhibiting voltage-gated sodium channels and possibly group A nerve fibers .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

特性

IUPAC Name |

pyridine;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.HI/c1-2-4-6-5-3-1;/h1-5H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDYCCHRZIFCGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18820-83-2 |

Source

|

| Record name | Pyridine, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18820-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does MPP+ contribute to dopaminergic neurodegeneration?

A1: MPP+, a metabolite of the neurotoxin MPTP, is selectively taken up by dopaminergic neurons. [] Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to energy depletion and oxidative stress. [] This ultimately results in the death of dopaminergic neurons, a hallmark of Parkinson's Disease.

Q2: What is the role of microglia in MPP+ induced neurotoxicity?

A2: Research indicates that microglia, the resident immune cells of the brain, play a critical role in MPP+ induced neurodegeneration. [] While microglia are activated in response to neuronal damage, their activation in the presence of MPP+ can exacerbate neurotoxicity. [] One study demonstrated that macrophage antigen complex-1 (MAC1) on microglia contributes to their activation and subsequent production of superoxide, further damaging neurons. []

Q3: Does the nuclear localization of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) play a role in MPP+ induced apoptosis?

A3: While nuclear localization of GAPDH has been linked to apoptosis in some contexts, one study found no evidence that it directly contributes to MPP+ induced apoptosis. [] Researchers found that forcing GAPDH into the nucleus of neuronal cells did not increase their susceptibility to MPP+ toxicity. [] This suggests that other mechanisms are primarily responsible for MPP+ induced cell death.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。